3-(4-Ethoxyphenyl)-3-[(4-phenylbutanoyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ETHOXYPHENYL)-3-(4-PHENYLBUTANAMIDO)PROPANOIC ACID is a synthetic organic compound that belongs to the class of carboxylic acids It features an ethoxyphenyl group and a phenylbutanamido group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHOXYPHENYL)-3-(4-PHENYLBUTANAMIDO)PROPANOIC ACID typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Ethoxyphenyl Intermediate: Ethylation of phenol to form 4-ethoxyphenol.
Amidation Reaction: Coupling of 4-ethoxyphenol with 4-phenylbutanoic acid chloride to form the amide bond.
Final Assembly: Introduction of the propanoic acid moiety through a suitable coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.
Reduction: Formation of 3-(4-ethoxyphenyl)-3-(4-phenylbutylamino)propanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Drug Development: Exploration as a potential pharmaceutical agent due to its structural features.
Medicine
Therapeutic Agents: Investigation into its efficacy as a therapeutic compound for various diseases.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action for 3-(4-ETHOXYPHENYL)-3-(4-PHENYLBUTANAMIDO)PROPANOIC ACID would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-METHOXYPHENYL)-3-(4-PHENYLBUTANAMIDO)PROPANOIC ACID: Similar structure with a methoxy group instead of an ethoxy group.
3-(4-ETHOXYPHENYL)-3-(4-PHENYLBUTANAMIDO)BUTANOIC ACID: Similar structure with a butanoic acid backbone instead of propanoic acid.
Uniqueness
The presence of the ethoxy group and the specific arrangement of functional groups in 3-(4-ETHOXYPHENYL)-3-(4-PHENYLBUTANAMIDO)PROPANOIC ACID may confer unique chemical properties and biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C21H25NO4 |
---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
3-(4-ethoxyphenyl)-3-(4-phenylbutanoylamino)propanoic acid |
InChI |
InChI=1S/C21H25NO4/c1-2-26-18-13-11-17(12-14-18)19(15-21(24)25)22-20(23)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-14,19H,2,6,9-10,15H2,1H3,(H,22,23)(H,24,25) |
InChI-Schlüssel |
WROVNWLCPGPLJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)CCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.